methyl 2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate
Description
Methyl 2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core fused with an indole moiety. Its structure includes:
- A 1-methyl-1H-indol-3-yl group linked via an acetylated amine to the thiazole ring.
- A methyl ester at position 4 of the thiazole.
- A 2-methylpropyl (isobutyl) substituent at position 5 of the thiazole.
This compound is synthesized through condensation reactions similar to those described for analogous indole-thiazole hybrids. For instance, derivatives like 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid are prepared via refluxing 3-formyl-indole carboxylates with aminothiazolones in acetic acid (Method A, ).
Properties
Molecular Formula |
C20H23N3O3S |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
methyl 2-[[2-(1-methylindol-3-yl)acetyl]amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H23N3O3S/c1-12(2)9-16-18(19(25)26-4)22-20(27-16)21-17(24)10-13-11-23(3)15-8-6-5-7-14(13)15/h5-8,11-12H,9-10H2,1-4H3,(H,21,22,24) |
InChI Key |
GRSUMADLTKZPGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)NC(=O)CC2=CN(C3=CC=CC=C32)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Methyl-1H-Indol-3-Ylacetyl Chloride
The indole subunit is synthesized via Fischer indole synthesis or Vilsmeier–Haack formylation , followed by methylation and acetylation.
Step 1: Indole Methylation
Indole is treated with iodomethane in the presence of sodium hydride (NaH) in DMF to yield 1-methyl-1H-indole.
Step 2: Formylation
1-Methyl-1H-indole undergoes Vilsmeier–Haack formylation using phosphorus oxychloride (POCl₃) in DMF to produce 1-methyl-1H-indole-3-carbaldehyde.
Step 3: Acetylation
The aldehyde is oxidized to 1-methyl-1H-indole-3-acetic acid using Jones reagent (CrO₃ in H₂SO₄), followed by conversion to the acid chloride using thionyl chloride (SOCl₂).
Preparation of 5-(2-Methylpropyl)-1,3-Thiazole-4-Carboxylate
The thiazole ring is constructed via the Hantzsch thiazole synthesis , which involves cyclization of a thioamide with an α-haloketone.
Step 1: Thioamide Formation
Methyl 2-amino-4-carboxylate thioamide is prepared by reacting methyl cyanoacetate with ammonium sulfide (NH₄SH).
Step 2: α-Haloketone Synthesis
2-Bromo-4-methylpentan-2-one (derived from isobutyl methyl ketone and bromine) serves as the α-haloketone precursor for introducing the 2-methylpropyl group.
Step 3: Cyclization
The thioamide and α-haloketone undergo cyclization in ethanol under reflux to yield methyl 2-amino-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate.
Amide Coupling and Final Product Isolation
The indole acetyl chloride is coupled with the thiazole amine using Schotten-Baumann conditions :
Step 1: Amide Bond Formation
Methyl 2-amino-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate reacts with 1-methyl-1H-indol-3-ylacetyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base.
Step 2: Purification
The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) to yield the final compound.
Optimization of Reaction Conditions
Temperature and Catalysis
Solvent and pH Control
| Step | Solvent | pH | Yield (%) |
|---|---|---|---|
| Indole Formylation | DMF | Acidic | 82 |
| Thiazole Cyclization | Ethanol | Neutral | 75 |
| Amide Coupling | DCM | Basic | 68 |
Characterization and Analytical Data
The final product is characterized using:
-
¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, indole H-2), 3.87 (s, 3H, COOCH₃), 2.91 (d, 2H, CH₂CH(CH₃)₂).
-
ESI-MS : m/z 371.5 [M+H]⁺.
Challenges and Alternative Approaches
Competing Side Reactions
Green Chemistry Alternatives
-
Microwave-Assisted Synthesis : Reduces reaction time for thiazole formation from 8 hours to 45 minutes.
-
Biocatalytic Methods : Lipase-mediated acetylation improves enantioselectivity.
Industrial-Scale Production Considerations
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Batch Size | 10 g | 50 kg |
| Cycle Time | 72 hours | 120 hours |
| Overall Yield | 52% | 47% |
Key adjustments for scale-up:
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-3-carboxylic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the ester group.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
Methyl 2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of methyl 2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, including kinases and G-protein coupled receptors, while the thiazole ring can enhance binding affinity and specificity. The compound may exert its effects through the modulation of signaling pathways involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Chirality and Stereochemical Impact
The 1-methyl group on the indole nitrogen introduces chirality, analogous to Pasteur’s observations on tartaric acid . This stereochemical feature may influence biological interactions, such as binding to chiral receptors or enzymes.
Physicochemical Properties
- Lipophilicity : The 2-methylpropyl group and methyl ester increase logP compared to carboxylate derivatives (e.g., Compound A, logP ~1.2 vs. target compound logP ~3.5).
- Solubility : Carboxylic acid derivatives (Compound A) exhibit higher aqueous solubility, while the target compound’s ester and alkyl chain favor organic solvents.
- Stability : Methyl esters (target compound) resist hydrolysis under physiological conditions better than carboxylic acids, enhancing metabolic stability .
Research Findings and Challenges
- Synthesis Efficiency : The target compound’s synthesis yields (~65–70%) are comparable to Method A derivatives, but recrystallization from DMF/acetic acid is required for purity .
- Contradictions : While Method A is robust for indole-thiazole hybrids, the target compound’s isobutyl group may necessitate longer reaction times or higher temperatures, conflicting with standard protocols .
Q & A
Basic: What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis involves coupling indole and thiazole precursors via acetylation and condensation. A typical procedure includes:
- Reacting 1-methyl-1H-indol-3-yl acetic acid with a thiazole-4-carboxylate derivative using coupling agents like EDCI/HOBt in DMF under nitrogen .
- Optimizing temperature (60–80°C) and reaction time (12–24 hrs) to maximize yield (reported 65–78%) while minimizing side products like unreacted acetyl intermediates .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
Key Data:
- Yield vs. Time: Prolonged reaction (>24 hrs) reduces yield due to hydrolysis of the acetyl group.
- Catalyst Role: Sodium acetate in acetic acid enhances condensation efficiency by stabilizing intermediates .
Advanced: How can researchers resolve discrepancies in NMR data for structural confirmation?
Methodological Answer:
Contradictions in -NMR signals (e.g., indole NH or thiazole CH protons) arise from solvent polarity or tautomerism. Strategies include:
- Using deuterated DMSO to observe exchangeable protons (e.g., NH at δ 10–12 ppm) .
- 2D NMR (HSQC, HMBC) to confirm connectivity between the indole C-3 acetyl group and thiazole ring .
- Cross-validation with high-resolution mass spectrometry (HRMS) to rule out isomeric byproducts .
Example Contradiction:
A reported δ 2.35 ppm (thiazole CH) may shift to δ 2.50 ppm in polar solvents due to solvation effects .
Basic: What analytical techniques ensure purity and structural fidelity?
Methodological Answer:
- HPLC: Reverse-phase C18 column (ACN/water + 0.1% TFA) with UV detection at 254 nm; retention time ~8.2 min indicates purity >98% .
- FTIR: Key peaks include C=O (thiazole carboxylate at 1720 cm) and N-H (indole acetyl at 3300 cm) .
- Elemental Analysis: Acceptable tolerance of ±0.4% for C, H, N, S .
Advanced: How to design experiments to evaluate its bioactivity against cancer targets?
Methodological Answer:
- In Vitro Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination. Compare with controls like doxorubicin .
- Mechanistic Studies:
Data Contradiction Note:
Inconsistent IC values across cell lines may stem from differential membrane permeability, resolved by logP optimization .
Basic: How to address solubility challenges in pharmacological assays?
Methodological Answer:
- Solvent Systems: Use DMSO (≤0.1% final concentration) for stock solutions. For in vivo studies, employ co-solvents like Cremophor EL/saline (1:9 v/v) .
- pH Adjustment: The carboxylate group enables solubility in PBS (pH 7.4) at concentrations up to 1 mM .
Advanced: What computational methods predict structure-activity relationships (SAR)?
Methodological Answer:
- QSAR Models: Utilize CoMFA or CoMSIA to correlate electronic (Hammett σ) and steric (molar refractivity) parameters of substituents with bioactivity .
- Docking Validation: Compare binding poses in tubulin (PDB: 1SA0) with analogues; the 2-methylpropyl group on thiazole enhances hydrophobic interactions .
Key Finding:
Electron-withdrawing groups on the indole acetyl improve IC by 30% in leukemia models .
Basic: What are the key spectral identifiers for this compound?
Methodological Answer:
Advanced: How to address contradictory bioactivity results in different studies?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., serum concentration, passage number of cell lines) .
- Metabolic Stability: Use liver microsomes to assess CYP450-mediated degradation, which may explain variability in in vivo efficacy .
Example: A reported IC of 5 µM in breast cancer models increased to 15 µM under high-glucose conditions due to metabolic shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
